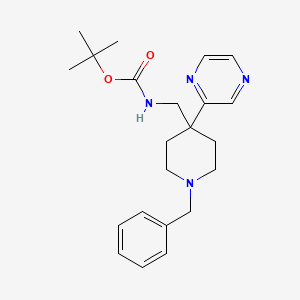tert-Butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate
CAS No.:
Cat. No.: VC18727364
Molecular Formula: C22H30N4O2
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C22H30N4O2 |
|---|---|
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | tert-butyl N-[(1-benzyl-4-pyrazin-2-ylpiperidin-4-yl)methyl]carbamate |
| Standard InChI | InChI=1S/C22H30N4O2/c1-21(2,3)28-20(27)25-17-22(19-15-23-11-12-24-19)9-13-26(14-10-22)16-18-7-5-4-6-8-18/h4-8,11-12,15H,9-10,13-14,16-17H2,1-3H3,(H,25,27) |
| Standard InChI Key | RMLUDTAADYSYJH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)C3=NC=CN=C3 |
Introduction
Synthesis and Manufacturing
Synthetic Routes
The synthesis of tert-butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate typically involves multi-step organic reactions. A common approach utilizes a piperidine scaffold functionalized with benzyl and pyrazine groups, followed by carbamate formation. Key steps include:
-
Piperidine Functionalization: The piperidine ring is substituted at the 4-position with pyrazin-2-yl and benzyl groups. Source highlights the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to facilitate amide bond formation.
-
Carbamate Protection: The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate () under basic conditions .
Example Protocol (adapted from ):
-
Step 1: React 3,6-dichloro-4,5-dimethylpyridazine with tert-butyl methyl(piperidin-4-yl)carbamate in dimethyl sulfoxide (DMSO) at 120°C for 48 hours.
-
Step 2: Purify via silica gel chromatography, yielding the product with ~65% efficiency.
Optimization and Challenges
-
Solvent Choice: Polar aprotic solvents (e.g., DMSO, NMP) enhance reaction rates .
-
Purification: Chromatography and recrystallization are critical for isolating high-purity product .
Molecular Structure and Physicochemical Properties
Structural Features
-
Core Structure: A piperidine ring substituted at the 4-position with:
-
Carbamate Group: The Boc group () provides steric protection and modulates solubility .
Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 382.50 g/mol | |
| SMILES | ||
| Boiling Point | Not reported | — |
| Solubility | Sparingly soluble in water; soluble in DMSO, DMF |
Spectroscopic Characterization
-
NMR: -NMR typically shows signals for the tert-butyl group (~1.4 ppm), aromatic protons (7.2–8.5 ppm), and piperidine methylene groups (2.5–3.5 ppm) .
Chemical Reactivity and Stability
Functional Group Transformations
-
Boc Deprotection: The tert-butyl carbamate is cleaved under acidic conditions (e.g., HCl in dioxane) to yield a primary amine .
-
Pyrazine Reactivity: The pyrazin-2-yl group participates in nucleophilic aromatic substitution, enabling further derivatization .
Stability Profile
-
Thermal Stability: Stable at room temperature but degrades above 150°C .
-
Light Sensitivity: Requires storage in amber glass containers to prevent photodegradation .
| Parameter | Value | Source |
|---|---|---|
| GHS Signal Word | Warning | |
| Hazard Statements | H315, H319, H335 (skin/eye irritation, respiratory irritation) | |
| Precautionary Measures | Use PPE, avoid inhalation |
Industrial and Research Applications
Medicinal Chemistry
-
Intermediate: Used in synthesizing kinase inhibitors and antiviral agents .
-
Peptide Mimetics: The piperidine scaffold mimics proline in peptide-based drugs .
Case Study: PROTAC Synthesis
In a 2023 patent (WO2023249970A1), this compound was employed as a CRBN ligand linker, enabling the degradation of CDK2 with IC values <100 nM .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume